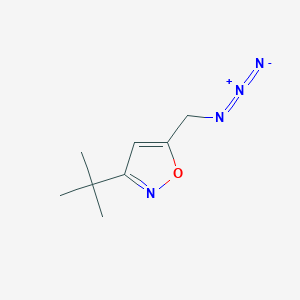

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a highly reactive molecule that contains an azide group, which makes it useful in a variety of applications. In

Wissenschaftliche Forschungsanwendungen

- Azido-modified nucleosides, including 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole, have been widely explored as substrates for click chemistry and for metabolic labeling of DNA and RNA . These compounds serve as precursors for further synthetic elaboration and as potential therapeutic agents .

- 5-(Azidomethyl)-2′-deoxyuridine has demonstrated effective radiosensitization in tumor cells, both in the presence and absence of oxygen. This application holds promise for enhancing the efficacy of tumor radiochemotherapy .

- Nitrogen-centered radicals (NCRs) play a crucial role in organic synthesis. Azidonucleosides contribute to the generation of NCRs, which allow access to new synthetic pathways. These radicals are categorized into σ-iminyl, π-aminyl, π-amidyl, and π-aminium types, and they can be generated via various methods, including homolytic cleavage and proton-coupled electron transfer (PCET) .

- The regio- and stereoselective incorporation of an azido group (“radical arm”) into the nucleoside frame leads to the selective generation of NCRs under reductive conditions. These NCRs often resemble the same radical species observed upon ionization events due to radiation or other oxidative conditions .

- The sulfinylimine radical, generated during the inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides, highlights the critical role of azidonucleosides in biological processes .

- While discussing NCRs, we also consider nucleoside-modified precursors other than azidonucleosides. However, the focus remains on their relation to the same or similar NCRs derived from azidonucleosides .

Click Chemistry and Metabolic Labeling

Radiosensitization in Tumor Radiochemotherapy

Organic Synthesis and New Synthetic Pathways

Selective Generation of NCRs

Role in Ribonucleotide Reductase Inhibition

Other Nucleoside-Modified Precursors

Eigenschaften

IUPAC Name |

5-(azidomethyl)-3-tert-butyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYLGNCTIKKIMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2585510.png)

![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2585514.png)

![Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2585515.png)

![2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2585517.png)

![3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid](/img/structure/B2585521.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2585532.png)